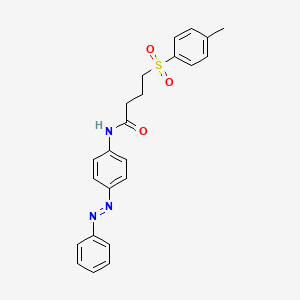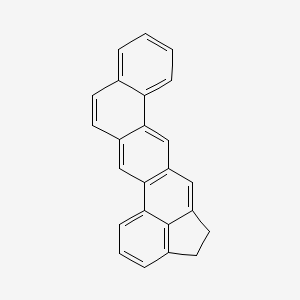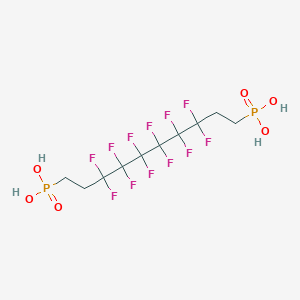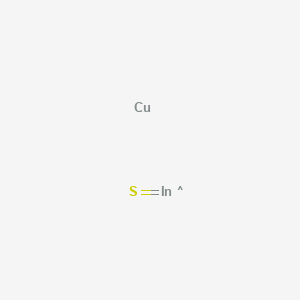![molecular formula C14H19ClN4 B14132185 5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine CAS No. 88944-92-7](/img/structure/B14132185.png)
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the pyrrolidine ring in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Chlorination: The indazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Alkylation: The chlorinated indazole is then subjected to alkylation with 3-(pyrrolidin-1-yl)propylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted indazole derivatives.
科学的研究の応用
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Indazole Derivatives: Other indazole derivatives with similar structures and biological activities.
Pyrrolidine-Containing Compounds: Compounds containing the pyrrolidine ring, which may exhibit similar pharmacological properties.
Uniqueness
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine is unique due to the specific combination of the indazole core and the pyrrolidine ring, which enhances its biological activity and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other similar compounds.
特性
CAS番号 |
88944-92-7 |
|---|---|
分子式 |
C14H19ClN4 |
分子量 |
278.78 g/mol |
IUPAC名 |
5-chloro-N-(3-pyrrolidin-1-ylpropyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H19ClN4/c15-11-4-5-13-12(10-11)14(18-17-13)16-6-3-9-19-7-1-2-8-19/h4-5,10H,1-3,6-9H2,(H2,16,17,18) |
InChIキー |
FYNBMVVUAIVIKJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCNC2=NNC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



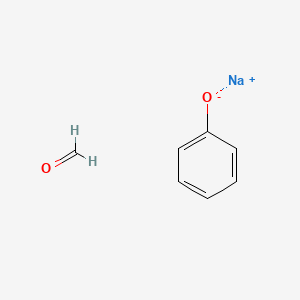
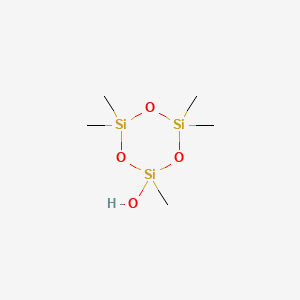
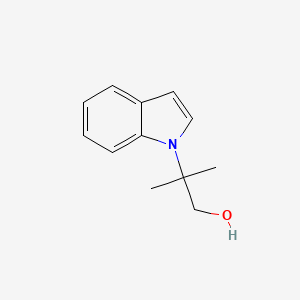
![1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14132130.png)
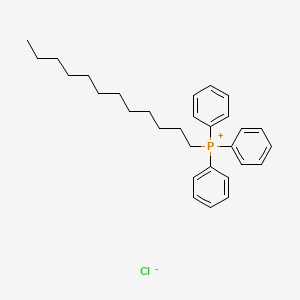
![(4-(Benzo[b]thiophen-3-yl)phenyl)methanol](/img/structure/B14132136.png)

